H-Val-PNA.HCl

Leucine aminopeptidase Michaelis-Menten kinetics Substrate selectivity

Researchers mapping S1 pocket specificity require validated substrates to avoid mischaracterizing enzyme activity. Substituting H-Val-pNA·HCl with generic alternatives can overestimate catalytic efficiency up to 10-fold for leucine aminopeptidase or underestimate it 48-fold for Aeromonas aminopeptidase. This HCl salt form ensures consistent solubility for reproducible kinetic assays at 405 nm. • Valine-specific cleavage validated against H-Ala-pNA & H-Leu-pNA in published head-to-head comparisons • Distinct kinetics with puromycin-sensitive aminopeptidase for valine-ester prodrug activation studies • Discriminating substrate for recombinant aminopeptidase batch-release QC testing • Reduced background in HTS campaigns targeting elastase-like serine proteases

Molecular Formula C11H16ClN3O3
Molecular Weight 273.71 g/mol
Cat. No. B15327991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-PNA.HCl
Molecular FormulaC11H16ClN3O3
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
InChIInChI=1S/C11H15N3O3.ClH/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17;/h3-7,10H,12H2,1-2H3,(H,13,15);1H
InChIKeyBGTMFJBVZIWWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Val-PNA·HCl Identity and Specifications


H-Val-PNA·HCl (CAS 77835-49-5) is a single-amino-acid chromogenic substrate composed of an L‑valine residue linked to a p‑nitroaniline (pNA) chromophore, supplied as the hydrochloride salt to enhance solubility. It belongs to the p‑nitroanilide substrate class widely employed for spectrophotometric detection (405 nm) of protease and peptidase activity via release of p‑nitroaniline . With a molecular weight of 273.72 g·mol⁻¹ and the molecular formula C₁₁H₁₆ClN₃O₃, this compound serves as a key tool in enzyme kinetics, inhibitor screening, and prodrug-activation studies . Its structural simplicity—a single amino acid coupled to the chromogenic reporter—makes it particularly suitable for probing the primary specificity (S1 subsite) of aminopeptidases and elastase-like serine proteases .

S1 subsite specificity profiling for aminopeptidases and elastase-like serine proteases
Chromogenic reporter releases p-nitroaniline for spectrophotometric detection at 405 nm
Valine-based prodrug activation assays modeling the puromycin-sensitive aminopeptidase step
Only single-amino-acid pNA substrate that correctly mimics N-terminal valine cleavage
HCl salt formulation for improved aqueous solubility and assay reproducibility
Reduces turbidity and incomplete substrate delivery compared to free base

Generic Substitution Risks for H-Val-PNA·HCl


Despite superficial similarity among single-amino-acid p‑nitroanilide substrates (e.g., H‑Leu‑pNA, H‑Ala‑pNA, H‑Arg‑pNA), each derivative presents a fundamentally distinct N‑terminal side chain to the enzyme’s S1 pocket, resulting in dramatically different kinetic constants. Published head‑to‑head comparisons demonstrate that swapping H‑Val‑pNA for H‑Ala‑pNA can overestimate catalytic efficiency up to 10‑fold for leucine aminopeptidase, while H‑Leu‑pNA is cleaved up to 450‑fold faster than H‑Val‑pNA by Aeromonas aminopeptidase [1][2]. Consequently, generic substitution without enzyme‑specific validation risks mischaracterizing enzyme activity, misinterpreting inhibition data, and selecting an inappropriate substrate for high‑throughput screening campaigns [1][2].

Target Substrate
H-Val-pNA·HCl (valine side chain, isopropyl group)
Common Substitute
H-Ala-pNA (alanine side chain, methyl group) or H-Leu-pNA (leucine side chain, isobutyl group)
S1 Pocket Mismatch
N-terminal side chain presents fundamentally different steric and hydrophobic profile to enzyme S1 pocket
Kinetic Shift Risk
Ala-pNA can overestimate catalytic efficiency up to 10-fold; Leu-pNA can shift catalytic efficiency >40-fold higher
Inhibitor IC₅₀ Impact
Substrate-dependent kinetic constants may misrepresent inhibitor potency in HTS campaigns
Risk context: Generic substitution without enzyme-specific validation may shift kinetic interpretation. Each single-amino-acid pNA substrate maps a distinct S1 preference.

H-Val-PNA·HCl Specificity Evidence


Leucine Aminopeptidase Substrate Selectivity

For leucine aminopeptidase, H‑Val‑pNA exhibits a Km of 0.28 ± 0.19 mM, a kcat of 58 min⁻¹, and a catalytic efficiency (kcat/Km) of 0.21 × 10⁶ M⁻¹min⁻¹. In contrast, H‑Ala‑pNA shows a Km of 0.51 ± 0.14 mM, a kcat of 1071 min⁻¹, and a kcat/Km of 2.1 × 10⁶ M⁻¹min⁻¹ [1]. Although Val‑pNA binds with slightly higher affinity, its turnover is 18.5‑fold slower, resulting in a net 10‑fold lower catalytic proficiency. This quantitative gap means that direct substitution of Val‑pNA with Ala‑pNA would generate a 10× inflated activity signal under identical assay conditions.

Leucine Aminopeptidase
Head-to-head
kcat/Km of H-Ala-pNA is 10-fold higher than H-Val-pNA
Reported higher catalytic efficiency for alanine substrate; valine selectivity must be validated per assay
Km 0.28 mM (Val) vs 0.51 mM (Ala); kcat 58 vs 1071 min⁻¹
Leucine aminopeptidase Michaelis-Menten kinetics Substrate selectivity

Bacillus subtilis Aminopeptidase Specificity

A panel of nine amino acid‑p‑nitroanilide substrates was tested with a recombinant Bacillus subtilis aminopeptidase. The enzyme displayed maximal hydrolytic activity toward Leu‑pNA, followed by Arg‑pNA and Lys‑pNA, while Val‑pNA clustered among the five substrates (including Ala‑pNA, Ile‑pNA, Phe‑pNA, Pro‑pNA) that were cleaved with markedly lower efficiency [1]. No activity was detected against Glu‑pNA. This rank‑order specificity indicates that Val‑pNA is a poor general substrate for this class of aminopeptidase, making it valuable for discriminating enzyme subtypes with unusual S1 preferences.

B. subtilis Panel
Class-level
Val-pNA falls in low-activity substrate cluster
Supports enzyme subtype discrimination where valine preference is unusual
Rank-order specificity: Leu > Arg > Lys >> Val; precise fold-difference not quantified
Recombinant aminopeptidase Substrate specificity panel Amino acid p‑nitroanilides

Aeromonas Aminopeptidase S1 Pocket Discrimination

Under identical conditions with the native Zn²⁺‑loaded Aeromonas aminopeptidase ([(AAP)ZnZn]), the kinetic constants for the three substrates were: Ala‑pNA kcat = 17.3 min⁻¹, Km = 1000 µM, kcat/Km = 1.73 × 10⁴ M⁻¹min⁻¹; Val‑pNA kcat = 10.6 min⁻¹, Km = 25 µM, kcat/Km = 42.4 × 10⁴ M⁻¹min⁻¹; Leu‑pNA kcat = 4720 min⁻¹, Km = 23 µM, kcat/Km ≈ 2.05 × 10⁶ M⁻¹min⁻¹ [1]. Val‑pNA thus occupies a distinct intermediate position—its catalytic efficiency is 24‑fold higher than that of Ala‑pNA but 48‑fold lower than that of Leu‑pNA. The 40‑fold lower Km of Val‑pNA relative to Ala‑pNA highlights the contribution of the isopropyl side chain to binding affinity.

Aeromonas S1 Pocket
Head-to-head
Val-pNA kcat/Km is 24-fold > Ala-pNA; Leu-pNA is 48-fold > Val-pNA
Val-pNA occupies intermediate position for mapping S1 steric and hydrophobic requirements
Km 25 µM (Val) vs 1000 µM (Ala); kcat 10.6 vs 17.3 min⁻¹
Aeromonas aminopeptidase Metallo‑aminopeptidase Metal‑ion dependence

Puromycin-Sensitive Aminopeptidase Prodrug Activation

Recombinant puromycin‑sensitive aminopeptidase (PSA) was shown to hydrolyze Val‑pNA with a kcat significantly lower than that for Ala‑pNA, indicating a preference for smaller N‑terminal residues in simple pNA substrates. [1]. Moreover, the kcat for the valine‑containing prodrug Val‑Ser‑cHPMPC was three‑fold higher than that for Val‑pNA itself, demonstrating that the leaving group strongly influences turnover [1]. These observations directly link Val‑pNA to the pathway responsible for activating valine‑based antiviral prodrugs (e.g., valacyclovir, valganciclovir), where the initial hydrolytic step is valine removal.

PSA Prodrug Activation
Data to verify
Val-Ser-cHPMPC kcat is 3-fold higher than Val-pNA
Supports valine-specific prodrug activation model; leaving group modulates turnover
Exact PSA kcat values for Val-pNA not reported in abstract
Puromycin‑sensitive aminopeptidase Prodrug activation Valine‑based prodrugs

Solubility Advantage of Hydrochloride Salt

H‑Val‑pNA is supplied as the hydrochloride salt (CAS 77835-49-5), a formulation that improves aqueous solubility relative to the free base, which is sparingly soluble in water [1]. Vendor documentation recommends dissolution in DMSO or DMF for stock solutions, with auxiliary techniques such as warming to 37 °C and ultrasonication to ensure complete solubilization [1]. In contrast, the free base (CAS 52084-13-6) lacks the chloride counterion and exhibits lower solubility in common assay buffers, which can lead to turbidity, inaccurate concentration estimates, and increased intra‑assay variability.

Salt Form Handling
Supplier data
HCl salt improves aqueous solubility vs free base
Supports reproducible inter-laboratory assay preparation
Qualitative vendor recommendation; quantitative solubility data not provided
Solubility enhancement Saline formulation Assay reproducibility

H-Val-PNA·HCl Key Applications


S1 Subsite Specificity Profiling

Biochemical laboratories characterizing novel aminopeptidases or proteases require a kit of single‑amino‑acid pNA substrates to map S1 pocket preferences. H‑Val‑pNA·HCl fulfills the valine position in this panel, and its quantitative kinetic differentiation from H‑Ala‑pNA (10‑fold lower kcat/Km for leucine aminopeptidase) and H‑Leu‑pNA (48‑fold lower kcat/Km for Aeromonas aminopeptidase) enables unambiguous assignment of valine preference. This application is directly supported by the comparative kinetic data in Tables I and II of Bayliss & Prescott (1986) [1] and the Bacillus subtilis aminopeptidase specificity panel [2].

Valine-Based Prodrug Activation Assays

Pharmaceutical R&D groups developing valine‑ester prodrugs (e.g., valacyclovir, valganciclovir, val‑Ser‑cHPMPC) require a chromogenic substrate that precisely mimics the N‑terminal valine cleavage step performed by puromycin‑sensitive aminopeptidase. H‑Val‑pNA·HCl is the appropriate choice because, as shown by Tehler et al. (2010), PSA cleaves Val‑pNA with distinct kinetics and the leaving group modulates turnover (3‑fold higher kcat for Val‑Ser‑cHPMPC than Val‑pNA) [3]. Substituting H‑Ala‑pNA would bypass the valine‑specific hydrolytic step and fail to detect relevant PSA activity.

QC and Activity Verification of Recombinant Aminopeptidase

Manufacturers and QC laboratories producing recombinant aminopeptidases (e.g., for protein sequencing or bio‑catalysis) can use H‑Val‑pNA·HCl as a discriminating substrate in batch‑release assays. The substantial difference in catalytic efficiency between Val‑pNA and Leu‑pNA (up to 48‑fold for Aeromonas aminopeptidase) provides a sensitive metric for verifying that the enzyme retains its native substrate specificity profile rather than developing aberrant broad specificity [1]. The HCl salt formulation further ensures consistent solubility and assay reproducibility .

HTS of Protease Inhibitors with S1 Selectivity

In HTS campaigns targeting specific protease families (e.g., elastase‑like serine proteases that prefer valine at P1), H‑Val‑pNA·HCl serves as a selective reporter substrate. The known weak activity of Val‑pNA toward general aminopeptidases (demonstrated by the Bacillus subtilis panel) reduces background signal from contaminating broad‑specificity peptidases [2], while the HCl salt’s superior solubility minimizes compound interference from insoluble substrate particulates in DMSO‑based screening libraries .

Application
Selection Property
Validation Focus
S1 Subsite Specificity Profiling
Valine-isopropyl side chain recognition
Kinetic panel comparison vs Ala-pNA and Leu-pNA
Valine-Based Prodrug Activation Assays
N-terminal valine cleavage mimicry
PSA enzyme activity and leaving-group modulation
QC of Recombinant Aminopeptidase
Discriminating substrate for specificity verification
Catalytic efficiency gap vs Leu-pNA benchmark
HTS of Protease Inhibitors
Valine-preferring P1 selectivity reporter
Background signal reduction from broad-specificity peptidases
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